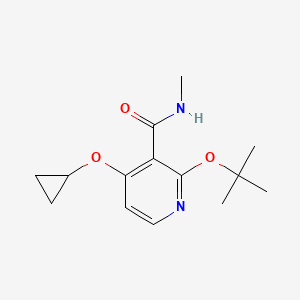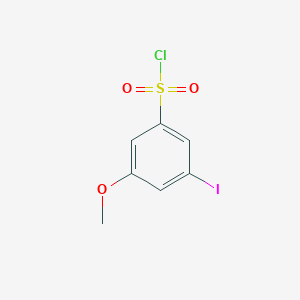![molecular formula C11H9F3O2 B14843865 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C10H7F3O It is a derivative of acetophenone, where the phenyl ring is substituted with an acetyl group at the 3-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone typically involves multiple steps. One common method starts with the nitration of benzotrifluoride, followed by reduction, diazotization, and oximation using acetaldoxime. The oxime is then deoximated to yield the desired ketone . Another method involves the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain the trifluoromethyl acetophenone .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced separation techniques to isolate the desired isomer and remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
3,5-Bis(trifluoromethyl)acetophenone: Similar structure but with two trifluoromethyl groups instead of one.
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Another derivative with similar properties.
Uniqueness: 1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an acetyl and a trifluoromethyl group on the phenyl ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H9F3O2 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
1-[3-acetyl-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C11H9F3O2/c1-6(15)8-3-9(7(2)16)5-10(4-8)11(12,13)14/h3-5H,1-2H3 |
Clave InChI |
GZASTLWRNSDWKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


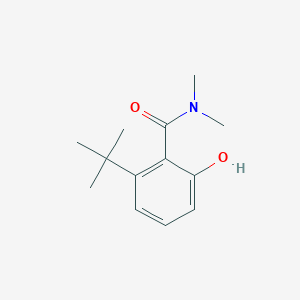
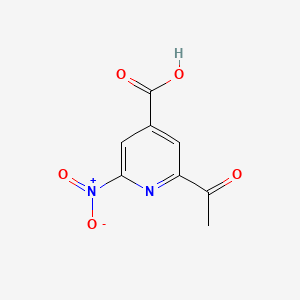
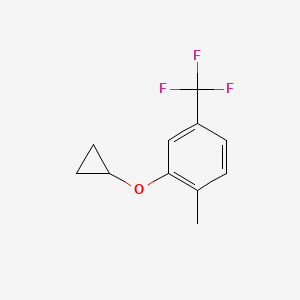
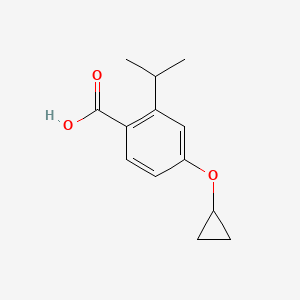
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
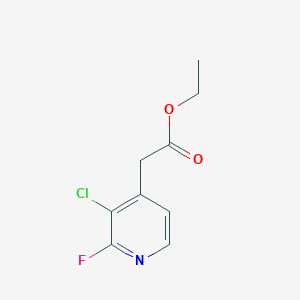
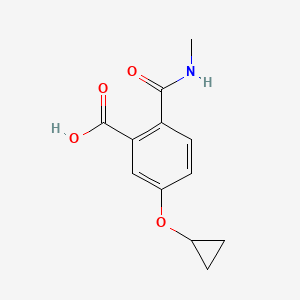
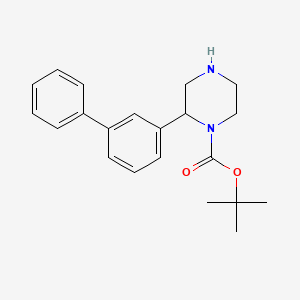
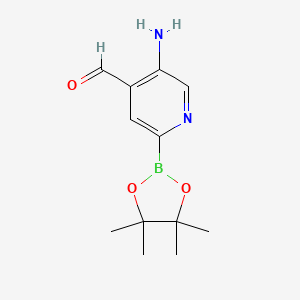

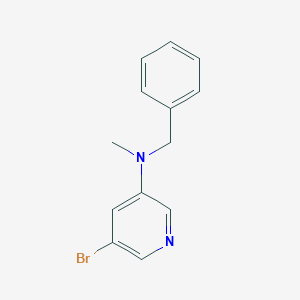
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
